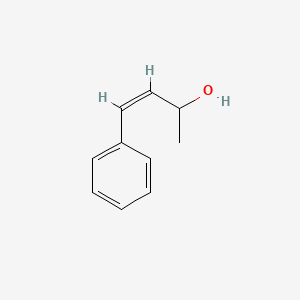

(3Z)-4-Phenyl-3-buten-2-ol

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

31915-95-4 |

|---|---|

Molekularformel |

C10H12O |

Molekulargewicht |

148.20 g/mol |

IUPAC-Name |

(Z)-4-phenylbut-3-en-2-ol |

InChI |

InChI=1S/C10H12O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-9,11H,1H3/b8-7- |

InChI-Schlüssel |

ZIJWGEHOVHJHKB-FPLPWBNLSA-N |

Isomerische SMILES |

CC(/C=C\C1=CC=CC=C1)O |

Kanonische SMILES |

CC(C=CC1=CC=CC=C1)O |

Siedepunkt |

140.00 °C. @ 12.00 mm Hg |

Dichte |

1.006-1.012 |

Physikalische Beschreibung |

colourless slightly viscous liquid with a sweet, mild, fruity, floral, balsamic odour |

Löslichkeit |

insoluble in water; soluble in organic solvents, oils miscible at room temperature (in ethanol) |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 3z 4 Phenyl 3 Buten 2 Ol

Reduction Strategies from (E)-4-Phenyl-3-buten-2-one

The conversion of (E)-4-Phenyl-3-buten-2-one to (3Z)-4-Phenyl-3-buten-2-ol involves the reduction of the ketone functional group. This transformation can be achieved through various methods, each offering different levels of selectivity and efficiency.

Catalytic Hydrogenation Approaches (e.g., utilizing (+)-BINAP catalysts)

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of ketones and olefins. ethz.ch Catalysts composed of a metal, such as Ruthenium (Ru) or Rhodium (Rh), complexed with a chiral ligand like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), are highly effective. tcichemicals.com Chiral Ru(II)-BINAP catalysts, for instance, are known to hydrogenate allylic alcohols with high selectivity. nptel.ac.in

In the context of synthesizing a specific stereoisomer of 4-Phenyl-3-buten-2-ol (B3023580), a Ru-BINAP catalyst can facilitate the asymmetric reduction of the carbonyl group in (E)-4-Phenyl-3-buten-2-one. ethz.ch The rigid backbone of the BINAP ligand creates a chiral environment around the metal center, which directs the approach of the hydrogen to one face of the ketone, resulting in a high enantiomeric excess of one alcohol enantiomer. harvard.edu The choice of the BINAP enantiomer, (R)- or (S)-BINAP, determines the absolute configuration of the resulting alcohol. nptel.ac.in While this method excels at controlling the stereochemistry of the newly formed alcohol, achieving the Z-configuration of the double bond from an E-precursor simultaneously can be challenging and may require subsequent isomerization steps or different catalytic systems.

Table 1: Asymmetric Hydrogenation Catalyst Components

| Component | Function | Example |

|---|---|---|

| Metal Center | Activates H₂ and the substrate | Ruthenium (Ru), Rhodium (Rh) |

| Chiral Ligand | Induces stereoselectivity | (R)-BINAP, (S)-BINAP |

Hydride-Based Reduction Techniques (e.g., Sodium Borohydride)

Sodium borohydride (B1222165) (NaBH₄) is a widely used and convenient reducing agent for converting ketones to secondary alcohols. masterorganicchemistry.comyoutube.com The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon. chemguide.co.uk

When reducing α,β-unsaturated ketones like (E)-4-Phenyl-3-buten-2-one, NaBH₄ can lead to two primary products: the 1,2-reduction product (the desired allylic alcohol) or the 1,4-reduction product (a saturated ketone). Mixtures are often formed. wikipedia.org To enhance the selectivity for 1,2-reduction, the Luche reduction conditions are often employed, which involve using NaBH₄ in conjunction with a lanthanide salt like cerium(III) chloride (CeCl₃). The cerium ion coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring the direct attack of the hydride at the carbonyl carbon over the conjugate addition to the double bond. wikipedia.org

Table 2: Sodium Borohydride Reduction of (E)-4-Phenyl-3-buten-2-one

| Reagent(s) | Solvent | Primary Product Type | Selectivity |

|---|---|---|---|

| NaBH₄ | Methanol (B129727), Ethanol | Mixture of 1,2- and 1,4-reduction products | Moderate |

Electrochemical Reduction Pathways

Electrochemical methods offer an alternative pathway for the reduction of α,β-unsaturated ketones. The electrochemical reduction of 4-phenyl-3-buten-2-one (B7806413) can yield hydrogenation products, including 4-phenyl-3-buten-2-ol. researchgate.net This process involves the direct transfer of electrons to the substrate at an electrode surface. By controlling the electrode potential, it is possible to influence the reaction pathway. Studies have shown that the electrochemical process can lead to a mixture of products, including the desired alcohol, the corresponding saturated alcohol, and the saturated ketone. researchgate.net The product distribution can be influenced by factors such as the electrode material, solvent, supporting electrolyte, and temperature. researchgate.net

Organometallic Reagent Applications (e.g., Grignard reactions involving phenylmagnesium bromide and acrolein)

Grignard reagents are powerful carbon-based nucleophiles used for forming new carbon-carbon bonds. libretexts.org The reaction of a Grignard reagent with a carbonyl compound is a classic method for synthesizing alcohols. miracosta.edu A Grignard reagent, with the general formula RMgX, effectively contains a carbanion (R⁻) that attacks the electrophilic carbonyl carbon. libretexts.org

The synthesis of 4-phenyl-3-buten-2-ol via a Grignard reaction could be envisioned through several routes. For instance, reacting phenylmagnesium bromide with an α,β-unsaturated aldehyde like crotonaldehyde (B89634) would place the phenyl group at the carbonyl carbon, which is not the desired structure. A more appropriate strategy would involve the reaction of acetaldehyde (B116499) with a styryl Grignard reagent (phenyl-substituted vinylmagnesium halide). This approach builds the carbon skeleton and introduces the hydroxyl group at the correct position. The stereochemistry of the double bond in the Grignard reagent would determine the E/Z geometry in the final product.

Stereoselective and Regioselective Synthetic Routes

Achieving a high degree of stereoselectivity and regioselectivity is crucial for the efficient synthesis of this compound.

Stereoselective Routes : As discussed, asymmetric catalytic hydrogenation using chiral catalysts like Ru-BINAP provides excellent enantioselectivity in the reduction of the carbonyl group. tcichemicals.comnptel.ac.in Furthermore, biocatalysis using enzymes such as alcohol dehydrogenases (ADHs) offers a highly effective method for stereoselective synthesis. polimi.it Ene-reductases (ERs) and ADHs can be used in multi-enzyme cascade reactions to first reduce the carbon-carbon double bond of a precursor and then stereoselectively reduce the ketone, yielding products with high diastereomeric and enantiomeric purity. polimi.it

Regioselective Routes : In hydride reductions of the α,β-unsaturated ketone precursor, regioselectivity (1,2- vs. 1,4-addition) is a key challenge. The Luche reduction is a prime example of a highly regioselective method that strongly favors the 1,2-addition to produce the allylic alcohol. wikipedia.org

Control over the Z-geometry of the double bond is another critical aspect. This can often be achieved by using starting materials that already contain the Z-configured double bond or through stereoselective reactions like the Wittig reaction to construct the double bond with the desired geometry before the final reduction or alcohol formation step.

Stereochemical Considerations and Asymmetric Synthesis of 3z 4 Phenyl 3 Buten 2 Ol

Enantioselective Catalytic Approaches

Enantioselective catalysis offers the most efficient route to optically active (3Z)-4-Phenyl-3-buten-2-ol and its derivatives by employing chiral catalysts to control the formation of the stereogenic center.

Chiral transition metal complexes have been pivotal in the asymmetric synthesis of allylic alcohols. Nickel and vanadium catalysts, in particular, have demonstrated significant utility in various enantioselective transformations.

Nickel Complexes: Chiral nickel complexes are effective catalysts for asymmetric cross-coupling and allylic substitution reactions. mit.edu Systems often utilize chiral ligands, such as bisphosphines, to create a chiral environment around the metal center. nih.gov These catalysts can facilitate enantioselective allylic alkylations using unactivated allylic alcohols, demonstrating broad functional group compatibility and delivering products with high enantiomeric excess (ee). nih.gov For instance, nickel-catalyzed asymmetric allylic alkylation of β-keto esters with allylic amines, which are analogous to allylic alcohols, proceeds with high catalytic activity and enantioselectivity. researchgate.net The development of these catalytic systems has enabled the construction of acyclic quaternary carbon stereocenters, which are common motifs in bioactive compounds. researchgate.net

Oxovanadium(V) Catalysts: Chiral oxovanadium(V) complexes, often prepared from Schiff bases of β-amino alcohols, serve as tunable catalysts for asymmetric reactions. nih.govscilit.com These complexes can act as both Lewis acids and redox catalysts, promoting reactions like the enantioselective oxidative coupling of arenols and Friedel–Crafts-type reactions under mild conditions. mdpi.com Their versatility extends to the asymmetric alkynylation of aldehydes and the oxidation of sulfides. nih.gov The structural properties of these five-coordinate square pyramidal monomeric complexes can be fine-tuned to induce high stereoselectivity in various transformations. nih.govscilit.com While direct synthesis of this compound using these specific catalysts is not detailed, their proven efficacy in creating chiral alcohols and managing complex reaction cascades highlights their potential in such synthetic endeavors. mdpi.comacs.org

| Catalyst Type | Reaction | Key Features | Reported Enantioselectivity |

|---|---|---|---|

| Chiral Nickel-Bisphosphine Complexes | Asymmetric Allylic Alkylation | Effective for α-quaternary lactone/lactam synthesis from allylic alcohols. nih.gov | Up to 90% ee nih.gov |

| Chiral Oxovanadium(V)-Schiff Base Complexes | Asymmetric Sulfide Oxidation | Tunable catalysts prepared from β-amino alcohols. nih.govscilit.com | High yields and ee values reported. nih.gov |

| Chiral Oxovanadium(V) Complexes | Pictet-Spengler-Dehydrogenative Aromatization | Acts as both Lewis acid and oxidation catalyst. mdpi.com | Applied to enantioselective synthesis of axially chiral phenanthridine. mdpi.com |

An alternative and powerful strategy for the enantioselective synthesis of this compound involves the asymmetric synthesis of a chiral precursor, which is then converted to the target alcohol. A common approach is the catalytic asymmetric 1,4-addition (or conjugate addition) of a nucleophile to the corresponding α,β-unsaturated ketone, (E)-4-phenyl-3-buten-2-one (benzalacetone). sigmaaldrich.com This reaction establishes the crucial stereocenter at the β-position of the ketone.

This transformation can be catalyzed by various chiral systems, including transition metal complexes (e.g., palladium, copper) and organocatalysts. beilstein-journals.orgrug.nl For example, palladium complexes with chiral ligands have been used for the asymmetric 1,4-addition of arylboronic acids to conjugated enones. beilstein-journals.org Similarly, copper(I) salts combined with chiral ligands like Tol-BINAP facilitate the addition of Grignard reagents to α,β-unsaturated esters and ketones. rug.nl The resulting chiral ketone is then stereoselectively reduced to the desired allylic alcohol, often with high diastereoselectivity, allowing for the synthesis of the target molecule with excellent enantiopurity.

Control and Studies of Z/E Isomerization

The geometry of the carbon-carbon double bond is a defining feature of this compound. The synthesis of the Z-isomer requires careful control over reaction conditions to prevent isomerization to the more thermodynamically stable E-isomer. researchgate.netnih.govnist.gov

Studies have shown that metal complexes, particularly those of palladium, can catalyze the isomerization of allylic alcohols. researchgate.net The mechanism of this isomerization can involve the formation of π-allyl intermediate species. researchgate.net The solvent can play a crucial role in the reaction pathway; for instance, in the palladium-catalyzed isomerization of (Z)-1,4-diacetoxy-2-butene, an η1-allylpalladium intermediate is favored in THF, while an η3-allylpalladium intermediate is key in DMF. researchgate.net

More recent advancements have utilized photocatalysis for controlled Z/E isomerization. nih.gov This method can be highly effective for the geometric isomerization of tetrasubstituted alkenes using photosensitizers like fac-Ir(ppy)3 under visible light irradiation. nih.gov Such techniques allow for the stereodivergent synthesis of alkenes, where a single geometric isomer can be selectively converted into the other without affecting existing chiral centers, offering a powerful tool for accessing the less stable Z-isomer of compounds like 4-Phenyl-3-buten-2-ol (B3023580). nih.gov

Diastereoselective Transformations in Complex Molecule Construction

Chiral allylic alcohols like this compound are valuable building blocks in the synthesis of more complex molecules. The existing stereocenter at the C2 position can direct the stereochemical outcome of subsequent reactions, a process known as diastereoselective transformation. This substrate-controlled stereoselectivity is fundamental in constructing molecules with multiple stereocenters.

For example, the hydroxyl group of a chiral allylic alcohol can direct the epoxidation of the adjacent double bond. This "directed epoxidation" typically occurs on the same face as the hydroxyl group, leading to the formation of a specific diastereomer of the corresponding epoxy alcohol. Similarly, in cyclization reactions, the stereochemistry of the alcohol can influence the formation of new rings and stereocenters. A highly diastereoselective phenol (B47542) para-alkylation has been used to generate a quaternary stereogenic center, where unfavorable steric interactions in one transition state lead to the formation of a single diastereomer. datapdf.com These transformations leverage the existing chirality of the allylic alcohol to build molecular complexity in a predictable and controlled manner.

Reactivity and Transformation Pathways of 3z 4 Phenyl 3 Buten 2 Ol

Allylic Functionalization Reactions

The allylic alcohol moiety in (3Z)-4-phenyl-3-buten-2-ol is a key site for functionalization reactions. These transformations often proceed via activation of the hydroxyl group, which can then be displaced by a variety of nucleophiles.

Direct amination of allylic alcohols represents an efficient, atom-economical method for the synthesis of allylic amines, with water as the sole byproduct. researchgate.net Various catalytic systems have been developed to facilitate this transformation. For instance, oxovanadium(V) compounds with triphenyl siloxide ligands have been shown to be effective catalysts for the direct amination of allylic alcohols. researchgate.net Palladium complexes, particularly those with specialized ligands like phosphine-borane, can also catalyze the direct allylic amination of allylic alcohols with secondary amines, often under mild conditions and with short reaction times. organic-chemistry.org Another approach involves platinum catalysts combined with large bite-angle ligands such as DPEphos, which can effectively convert the allylic alcohol into a π-allylplatinum intermediate without the need for an activating agent, leading to high selectivity for monoallylation of primary amines. nih.gov

| Catalyst System | Nucleophile | Key Features |

| Oxovanadium(V) with triphenyl siloxide ligands | Amines | Efficient for direct amination. researchgate.net |

| Palladium with phosphine-borane ligand | Secondary amines | Fast reaction times at room temperature. organic-chemistry.org |

| Platinum with DPEphos ligand | Primary amines | High monoallylation selectivity. nih.gov |

Deoxygenative coupling reactions of allylic alcohols, such as this compound, can be achieved using catalytic systems. For example, an oxovanadium(V)-catalyzed deoxygenative coupling reaction with trimethylsilyl (B98337) enol ethers can produce γ,δ-unsaturated carbonyl compounds in a single step. researchgate.net This catalytic system is applicable to both aromatic and aliphatic trimethylsilyl enol ethers, demonstrating its versatility. researchgate.net

Direct nucleophilic substitution of the hydroxyl group in allylic alcohols is a valuable transformation. A mesoporous silica-supported oxovanadium catalyst (VMPS4) has been utilized for the direct nucleophilic substitution of benzyl (B1604629) and allyl alcohols with thiols or carbon nucleophiles under mild conditions, resulting in high yields of the corresponding products. researchgate.net This catalyst exhibits excellent chemoselectivity, even in the presence of acid-labile functional groups. researchgate.net Zeolite-catalyzed nucleophilic substitutions have also been explored, with the addition of NaOTf enhancing product yields. researchgate.net

Isomerization Mechanisms and Products

Studies on the isomerization of 4-phenyl-3-buten-2-ol (B3023580) have been conducted to understand the stability and reactivity of this and related compounds. researchgate.net The potential for the double bond to migrate or for the stereochemistry to change under certain reaction conditions is a key consideration in its synthetic applications.

Halogenation and Related Derivatization (e.g., formation of 3-chloro-4-phenylbutan-2-one)

This compound can undergo derivatization through reactions involving its double bond and hydroxyl group. A notable transformation is its conversion to 3-chloro-4-phenylbutan-2-one. This conversion can be achieved by reacting 4-phenyl-3-buten-2-ol with hydrochloric acid. orgsyn.org The resulting α-chloroketone, 3-chloro-4-phenylbutan-2-one, is a useful intermediate for the synthesis of other complex molecules, such as 5-benzyl-4-methyl-2-aminothiazolium hydrochloride, which is formed by the subsequent reaction of the chloroketone with thiourea. orgsyn.org

Spectroscopic Data for 3-chloro-4-phenylbutan-2-one:

| Property | Value |

| ¹H NMR (500 MHz, CDCl₃) δ | 2.29 (s, 3H), 3.08 (dd, J = 14.3, 8.1 Hz, 1H), 3.34 (dd, J = 14.3, 6.2 Hz, 1H), 4.41 (dd, J = 8, 6.2 Hz, 1H), 7.21–7.33 (m, 5H) orgsyn.org |

| ¹³C NMR (125 MHz, CDCl₃) δ | 26.8, 39.8, 63.8, 127.2, 128.6, 129.3, 136.1, 202.6 orgsyn.org |

| IR (neat) cm⁻¹ | 3030, 2928, 1715, 1357, 1157 orgsyn.org |

| HRMS (ESI) [M+Na]⁺ | Calculated: 205.0391, Found: 205.0394 orgsyn.org |

Rhodium-Catalyzed Dynamic Kinetic Enantio-, Chemo-, and Regioselective Allylation Reactions

This compound can be utilized as a reagent in sophisticated catalytic reactions. Specifically, it has been used in rhodium-catalyzed dynamic kinetic enantio-, chemo-, and regioselective allylation of phenols, naphthols, and hydroxypyridines with allylic carbonates. chemicalbook.com Rhodium catalysis offers a powerful method for the atom-economic transformation of allylic compounds into functionalized structures. nih.gov These reactions can exhibit high levels of selectivity, including regio-, diastereo-, and enantioselectivity, with some processes even proceeding through a dynamic kinetic resolution. nih.gov The development of rhodium catalysts with bidentate phosphine (B1218219) ligands has expanded the scope of these reactions to include various nucleophiles for selective C-O, C-S, C-N, and C-C bond formation. nih.gov

Catalytic Applications in Organic Synthesis Involving 3z 4 Phenyl 3 Buten 2 Ol

Transition Metal Catalysis

Transition metal complexes are effective catalysts for the transformation of allylic alcohols like 4-phenyl-3-buten-2-ol (B3023580). These catalysts can facilitate a number of reactions, including isomerization, hydrogenation, and carbon-carbon bond formation. The specific outcome of these reactions is highly dependent on the choice of metal, the ligands coordinated to it, and the reaction conditions.

For instance, ruthenium(II)-arene complexes bearing the water-soluble ligand CAP have been shown to be effective for the transfer hydrogenation of α,β-unsaturated ketones. In the case of benzalacetone, the substrate structurally related to 4-phenyl-3-buten-2-ol, these catalysts can selectively reduce the carbon-carbon double bond to yield the saturated ketone, 4-phenyl-butan-2-one, with high conversion and selectivity mdpi.com. The corresponding alcohol, 4-phenyl-3-buten-2-ol, can also be identified as a product in these transformations mdpi.com.

Asymmetric Catalysis for Stereocontrol

A key application of catalysis involving 4-phenyl-3-buten-2-ol is in the realm of asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. One powerful technique for achieving this is the kinetic resolution of a racemic mixture of the alcohol. In this process, a chiral catalyst selectively reacts with one enantiomer, leaving the other unreacted and thus allowing for their separation.

An example of this is the kinetic resolution of racemic 4-phenyl-3-buten-2-ol using the enzyme Burkholderia cepacia lipase (B570770) (BCL). To enhance the catalyst's performance and stability, the enzyme can be encapsulated within a metal azolate framework (MAF), creating a heterogeneous biocatalyst. In a comparative study, the BCL encapsulated in a specific framework with micelle-controlled pore sizes (BCL@MAF-6-SDS) demonstrated significantly higher activity and enantioselectivity in the acylation of 4-phenyl-3-buten-2-ol compared to the free enzyme or the enzyme encapsulated in other frameworks nih.gov.

The BCL enzyme selectively acylates the R-enantiomer of the alcohol, allowing for the separation of the S-enantiomer. The efficiency of this resolution is highly dependent on the catalyst system used, as detailed in the following table.

| Catalyst | Reaction Yield (%) after 12h | Reference |

| BCL@MAF-6-SDS | 39.8 | nih.gov |

| Free BCL | 35.9 | nih.gov |

| BCL@MAF-6 | 5.7 | nih.gov |

| BCL@ZIF-8 | 0.2 | nih.gov |

This table illustrates the superior performance of the BCL@MAF-6-SDS catalyst in the kinetic resolution of 4-phenyl-3-buten-2-ol.

Exploration of Catalyst Design and Ligand Effects

The design of the catalyst, particularly the choice of ligands, is crucial for achieving high efficiency and selectivity in catalytic reactions. The encapsulation of enzymes within metal-organic frameworks, as discussed above, is a prime example of innovative catalyst design to create a more robust and active heterogeneous catalyst nih.gov. The surfactant-modified framework, MAF-6-SDS, features larger pore apertures, which allows for better access of the substrate to the active site of the encapsulated enzyme, leading to a catalytic efficiency 420 times greater than that of the same enzyme in a benchmark ZIF-8 framework nih.gov.

In the context of homogeneous catalysis, the choice of ligands plays a critical role in tuning the catalyst's properties. For instance, in the transfer hydrogenation of related α,β-unsaturated ketones, the use of a water-soluble phosphine (B1218219) ligand like CAP allows the reaction to be performed in aqueous media, which is a more environmentally benign solvent system mdpi.com. The design of such ligands is a key area of research for the development of sustainable catalytic processes unifi.it.

Furthermore, the development of chiral diphosphine ligands, such as (S)-Tol-MeO-BIPHEP and (S)-H8-BINAP, has been instrumental in the success of nickel-catalyzed asymmetric allylic alkylation reactions, showcasing how ligand structure directly influences enantioselectivity researchgate.net. While allylic alcohols can be challenging substrates in these reactions, the principles of ligand design are broadly applicable researchgate.net.

Iridium-Catalyzed Tandem Isomerization/C-Cl Bond Formation

Iridium complexes are particularly effective catalysts for the isomerization of allylic alcohols to the corresponding carbonyl compounds nih.gov. This transformation is atom-economical and proceeds through a 1,3-hydrogen shift nih.gov. A significant advancement in this area is the development of tandem reactions, where the isomerization is followed by a subsequent functionalization in a single pot.

One such tandem process is the iridium-catalyzed isomerization of an allylic alcohol to an enol or enolate intermediate, which is then trapped by an electrophile. This strategy has been successfully applied to the synthesis of α-chloroketones using N-chlorosuccinimide (NCS) as the chlorine source nih.gov. The use of an iridium catalyst such as [{Cp*IrCl2}2] allows for the reaction to proceed with high regioselectivity, affording a single constitutional isomer of the α-chloroketone nih.gov.

While the specific application to (3Z)-4-Phenyl-3-buten-2-ol is not explicitly detailed in the literature, as a secondary allylic alcohol, it is a suitable substrate for this transformation. The reaction would proceed as follows:

Isomerization: The iridium catalyst facilitates a 1,3-hydrogen shift in 4-phenyl-3-buten-2-ol to form the corresponding enol intermediate.

Chlorination: The enol intermediate then undergoes a nucleophilic attack on the electrophilic chlorine of NCS to form the α-chloroketone product.

This tandem strategy avoids the formation of ketone byproducts, which can be a significant issue in other methods nih.gov.

Homogeneous and Heterogeneous Catalysis Systems

The choice between a homogeneous and a heterogeneous catalysis system for reactions involving 4-phenyl-3-buten-2-ol depends on a variety of factors, including the desired product, reaction conditions, and considerations for catalyst separation and reuse.

Homogeneous catalysis , where the catalyst is in the same phase as the reactants, offers advantages such as high activity and selectivity due to the well-defined nature of the active sites. The iridium-catalyzed isomerization/chlorination and the ruthenium-catalyzed transfer hydrogenation in aqueous media are examples of homogeneous systems mdpi.comnih.gov. However, the separation of the catalyst from the product can be challenging and costly.

Heterogeneous catalysis , where the catalyst is in a different phase from the reactants, provides a straightforward solution to the separation issue, as the catalyst can be removed by simple filtration. This allows for easier product purification and catalyst recycling. The BCL@MAF-6-SDS biocatalyst is a prime example of a highly effective heterogeneous system for the kinetic resolution of 4-phenyl-3-buten-2-ol nih.gov. Similarly, the oxidation of the closely related cinnamyl alcohol has been achieved with high efficiency using heterogeneous catalysts such as copper-titania nanoparticles supported on functionalized multi-walled carbon nanotubes jksus.orgresearchgate.net. These solid catalysts offer high conversion and selectivity and can be reused multiple times with minimal loss of activity jksus.org.

Theoretical and Computational Investigations of 3z 4 Phenyl 3 Buten 2 Ol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (3Z)-4-Phenyl-3-buten-2-ol, DFT calculations provide a foundational understanding of its properties. While comprehensive DFT studies specifically detailing the conformational analysis, vibrational spectra, and electronic structure of the (3Z) isomer are not widely available in publicly accessible literature, the methodology allows for precise predictions of these characteristics.

Conformational analysis involves identifying the most stable three-dimensional arrangements of a molecule, known as conformers. For this compound, this process would involve rotating the single bonds, particularly the C-C bond between the chiral center and the double bond, and the C-O bond of the alcohol group.

A systematic DFT study would perform geometrical optimization for each potential conformer. This process calculates the total energy for a given atomic arrangement and systematically alters the geometry to find the structure with the minimum energy. The output of such a study would be the optimized bond lengths, bond angles, and dihedral angles for the most stable conformer(s). Due to the lack of specific published data, a table of these optimized parameters for this compound cannot be provided.

Theoretical vibrational analysis via DFT is a standard method for predicting the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational frequencies and their corresponding normal modes can be determined.

For this compound, this analysis would predict the frequencies for key functional group vibrations, such as the O-H stretch of the alcohol, the C=C stretch of the butenyl chain, the C-O stretch, and various bending and stretching modes of the phenyl group. These theoretical predictions are invaluable for interpreting experimental spectra. In the absence of specific computational studies for this isomer, a detailed data table of predicted vibrational wavenumbers is not available.

The electronic properties of a molecule are key to understanding its reactivity. DFT calculations are used to determine the distribution of electrons and the energies of the molecular orbitals.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A DFT study would visualize the spatial distribution of these orbitals and provide their energy levels.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into orbitals that correspond to Lewis structures (bonds, lone pairs). This method allows for the quantification of charge transfer interactions between filled donor orbitals and empty acceptor orbitals, which indicate stabilizing effects like hyperconjugation.

Specific values for the HOMO-LUMO energies and NBO interaction energies for this compound are contingent on dedicated computational studies, which are not currently available in the surveyed literature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for elucidating the pathways of chemical reactions. For allylic alcohols like this compound, DFT can be used to model reaction mechanisms such as isomerization, oxidation, or substitution reactions. researchgate.net Such studies involve mapping the potential energy surface of the reaction, locating transition states, and calculating activation energies. This information helps to determine the most likely reaction pathway and to understand the factors influencing selectivity and reaction rates. For instance, DFT calculations have been employed to investigate the mechanisms of palladium-catalyzed allylation of amines by allylic alcohols, providing insight into the catalytic cycle.

Solvation Effects and Intermolecular Interactions

The behavior of a molecule can change significantly in the presence of a solvent. Computational models can account for these effects. DFT calculations have been used to reveal the role of hydrogen bonding between allylic alcohols, solvents, and catalysts in solution. researchgate.net For this compound, the alcohol group can act as both a hydrogen bond donor and acceptor. Theoretical studies incorporating a solvent model (such as the Polarizable Continuum Model, PCM) would predict how the molecule's geometry, electronic structure, and stability are affected by different solvents. These models are essential for understanding intermolecular interactions and predicting the molecule's behavior in a condensed phase.

Advanced Analytical Methodologies for 3z 4 Phenyl 3 Buten 2 Ol

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure and vibrational properties of (3Z)-4-Phenyl-3-buten-2-ol. These techniques provide detailed information on the connectivity of atoms and the nature of the chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide critical data regarding the molecular framework, stereochemistry, and electronic environment of the nuclei.

In the ¹H NMR spectrum, distinct signals corresponding to each unique proton are expected. The aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region (approx. δ 7.2-7.5 ppm). The vinyl protons (H-3 and H-4) are particularly diagnostic for confirming the (Z)-stereochemistry. For the Z-isomer, the coupling constant (J-value) between these two protons is expected to be in the range of 11-12 Hz, which is significantly smaller than the typical 15-18 Hz observed for the corresponding (E)-isomer. The proton on the carbon bearing the hydroxyl group (H-2) would likely appear as a quartet or multiplet, coupled to the neighboring methyl and vinyl protons. The methyl protons (H-1) would resonate as a doublet in the upfield region.

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts would confirm the presence of the phenyl group, the double bond, the alcohol-bearing carbon, and the methyl group. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (H-1) | ~1.3 | Doublet (d) | ~6-7 |

| CH-OH (H-2) | ~4.5 | Multiplet (m) | - |

| =CH (H-3) | ~5.7 | Doublet of doublets (dd) | ~11-12, ~6-7 |

| =CH-Ph (H-4) | ~6.5 | Doublet (d) | ~11-12 |

| OH | Variable | Singlet (s, broad) | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of the functional groups present in this compound.

The IR spectrum is expected to show a prominent broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The C-O stretching vibration would appear in the 1000-1260 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the C=C stretching of the phenyl ring appears at approximately 1450-1600 cm⁻¹. The C=C stretching of the alkene bond is expected around 1650 cm⁻¹. The C-H out-of-plane bending for the cis-(Z)-disubstituted alkene would give a characteristic absorption in the 675-730 cm⁻¹ region.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would effectively probe the C=C bonds of both the alkene and the aromatic ring, providing complementary information to the IR spectrum researchgate.net.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Alcohol | 3200-3600 (broad) |

| C-H Stretch | Aromatic/Alkene | 3000-3100 |

| C-H Stretch | Alkane (CH₃) | 2850-3000 |

| C=C Stretch | Alkene | ~1650 |

| C=C Stretch | Aromatic Ring | ~1450-1600 |

| C-O Stretch | Secondary Alcohol | 1000-1260 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures, isomers, and other impurities, as well as for assessing its purity.

Gas-Liquid Chromatography (GLC)

Gas-Liquid Chromatography (GLC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique for assessing the purity and quantifying the isomeric ratio of 4-Phenyl-3-buten-2-ol (B3023580). The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid stationary phase coated on a solid support within a capillary column.

The retention time of the compound is a key parameter for its identification. The Kovats retention index (RI) is a standardized measure that can be used for inter-laboratory comparison. For the related (E)-isomer on a semi-standard non-polar column, a Kovats retention index of approximately 1315 has been reported nih.gov. The (3Z)-isomer would be expected to have a slightly different retention time, allowing for their separation and quantification in a mixture. GLC is particularly useful for monitoring the progress of reactions and for final product purity analysis.

Column Chromatography (e.g., Silica (B1680970) Gel)

Preparative column chromatography is the most common method for the purification of this compound on a laboratory scale amazonaws.com. Silica gel is typically used as the stationary phase due to its polarity and ability to separate compounds based on differential adsorption researchgate.netcolumn-chromatography.com.

The crude product mixture is loaded onto the top of a packed silica gel column. A mobile phase (eluent), typically a non-polar solvent or a mixture of solvents with varying polarity (e.g., a hexane (B92381)/ethyl acetate (B1210297) or hexane/ether gradient), is then passed through the column amazonaws.com. Compounds are separated based on their polarity; more polar compounds interact more strongly with the silica gel and thus elute more slowly than less polar compounds. Fractions are collected and analyzed, often by Thin Layer Chromatography (TLC), to isolate the pure desired compound fractioncollector.info. This technique is effective for removing starting materials, by-products, and isomers amazonaws.comnih.gov.

Chiral Analytical Techniques (e.g., Optical Rotation, Chiral Chromatography)

Since this compound possesses a chiral center at the carbon atom bearing the hydroxyl group (C-2), it can exist as a pair of enantiomers, (2R, 3Z)- and (2S, 3Z)-4-Phenyl-3-buten-2-ol. Chiral analytical techniques are therefore crucial for separating these enantiomers and determining the enantiomeric purity of a sample.

Optical rotation is a fundamental property of chiral molecules. Enantiomerically pure samples of this compound will rotate the plane of plane-polarized light. The magnitude and direction of this rotation are measured using a polarimeter. For instance, in a study involving the asymmetric reduction of the precursor ketone to the (E)-isomer, an optical rotation of +18.1° was reported for the resulting alcohol, indicating the formation of an enantioenriched product . A similar characterization would be essential for the enantiomers of the (3Z)-isomer.

Chiral chromatography is the most effective method for separating enantiomers and determining enantiomeric excess (ee). nih.gov This can be performed using either Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase (CSP) amazonaws.com. For allylic alcohols, polysaccharide-based CSPs, such as those found in Chiralpak AD columns, have proven to be effective for separation, often using a mobile phase of hexane and isopropanol (B130326) researchgate.net. The differential interaction of the two enantiomers with the chiral stationary phase leads to different retention times, allowing for their baseline separation and accurate quantification.

Table 3: Summary of Chiral Analytical Techniques for this compound

| Technique | Principle | Application |

|---|---|---|

| Optical Rotation | Measurement of the rotation of plane-polarized light by a chiral compound. | Determination of optical activity; confirmation of enantiomeric enrichment. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (e.g., Chiralpak AD). | Separation and quantification of enantiomers to determine enantiomeric excess (ee). |

| Chiral GC | Separation of volatile enantiomers (or their derivatives) on a chiral stationary phase. | Determination of enantiomeric purity for volatile samples. amazonaws.com |

Derivatives and Analogues of 3z 4 Phenyl 3 Buten 2 Ol in Research

Structurally Modified Phenylbutenol Derivatives

Structural modification of the phenylbutenol framework has been a key strategy for developing new compounds with tailored properties. These modifications often involve changes to the core bicyclic system or the addition of various functional groups, leading to diverse molecular architectures. For instance, research into the synthesis of structurally modified phaeosphaeride analogues, which share structural similarities, has been undertaken to explore their potential as anticancer agents. mdpi.com This work has produced a variety of sp³-enriched structures, although many of the new analogues showed limited bioactivity against HeLa and MOLT-4 cancer cells, suggesting that the α,β-unsaturated carbonyl group is crucial for activity. mdpi.com

Another area of research involves phenylbutazone (B1037) derivatives, where theoretical studies have been used to design safer non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov By performing quantum chemistry calculations, researchers have investigated how structural modifications influence the electronic properties and reactivity of these molecules. For example, the addition of a chloro group at the para-position of the phenyl ring was proposed to inhibit metabolism via hydroxylation reactions. nih.gov These computational studies help in predicting the toxicological profiles and designing derivatives that are potentially more active and safer than the parent compound. nih.gov

Functionalized Analogues (e.g., 4-phenyl-3-buten-2-one (B7806413), chlorinated products)

Functionalized analogues of (3Z)-4-phenyl-3-buten-2-ol, particularly the α,β-unsaturated ketone trans-4-phenyl-3-buten-2-one (also known as benzylideneacetone), are significant compounds in research and industry. google.comsigmaaldrich.comnih.gov Benzylideneacetone is used as a flavoring agent and in perfumery, and it serves as a crucial intermediate in various synthetic preparations. google.comnih.govcymitquimica.com It is a substrate for glutathione (B108866) transferase and can react with methyl- and benzylguanidine to form aromatic N²-substituted 2-pyrimidinamines. sigmaaldrich.com

Chlorinated analogues have also been extensively studied. 4-(4-Chlorophenyl)-3-buten-2-one is a key example, recognized for its role as a synthetic intermediate. nih.gov The introduction of a chlorine atom to the phenyl ring alters the electronic properties of the molecule, influencing its reactivity and potential applications.

Table 1: Selected Functionalized Analogues and Their Properties

| Compound Name | CAS Number | Molecular Formula | Key Research Area |

|---|---|---|---|

| trans-4-Phenyl-3-buten-2-one | 1896-62-4 | C₁₀H₁₀O | Synthetic intermediate, Substrate for glutathione transferase sigmaaldrich.comsigmaaldrich.com |

| 4-(4-Chlorophenyl)-3-buten-2-one | 3160-40-5 | C₁₀H₉ClO | Synthetic intermediate nih.gov |

| 3-Methyl-4-phenyl-3-buten-2-one (B155874) | 1901-26-4 | C₁₁H₁₂O | Organic synthesis, Substrate for glutathione transferase nbinno.com |

Preliminary studies on related compounds like 3-methyl-4-phenyl-3-buten-2-one have suggested potential antimicrobial and anticancer effects, highlighting it as a possible lead compound for new drug discovery. nbinno.com

Synthetic Routes and Reactivity Studies of Related Compounds

The synthesis of compounds related to this compound is a well-explored area of organic chemistry. A primary synthetic route for its analogue, trans-4-phenyl-3-buten-2-one, is the Claisen-Schmidt condensation of benzaldehyde (B42025) with acetone (B3395972) in the presence of a strong base. google.com Another established method involves the reaction of styrene (B11656) and acetic anhydride, which can be catalyzed by mesoporous aluminosilicates. google.com This method is noted for being simple and low-cost. google.com

Various synthetic strategies have been developed to create a diversity of related structures. For example, β-aryl enones can be synthesized by reacting a substituted benzaldehyde with a ketone in a water and isopropanol (B130326) mixture, using a CoCr₂O₄-HNT catalyst. chemicalbook.com The development of multi-step synthetic routes allows for the systematic preparation of complex organic compounds from readily available starting materials. kapnayan.comsavemyexams.com

Reactivity studies are crucial for understanding the chemical behavior of these compounds. The reactivity of α,β-unsaturated ketones like 3-methyl-4-phenyl-3-buten-2-one is influenced by both steric and electronic effects. Comparative studies show that the C3-methyl group can cause significant steric hindrance, reducing reaction yields in cycloaddition reactions compared to its unsubstituted counterpart, benzylideneacetone. In the case of phenyl-pyrazolone derivatives, research has shown they possess antioxidant properties and can react with aldehydes like 5-formyluracil, with the nature of the substituent on the phenyl-pyrazolone core modulating this reactivity. mdpi.com

Table 2: Overview of Synthetic Methods for Related Compounds

| Product | Starting Materials | Reagents/Catalysts | Reaction Type |

|---|---|---|---|

| (E)-4-Phenyl-3-buten-2-one | Styrene, Acetic anhydride | Mesoporous aluminosilicate | Condensation/Decarboxylation |

| trans-4-Phenyl-3-buten-2-one | Benzaldehyde, Acetone | Strong bases | Claisen-Schmidt Condensation google.com |

| β-Aryl enones | Substituted benzaldehyde, Ketone | CoCr₂O₄-HNT, Cesium carbonate | Aldol Condensation chemicalbook.com |

| (E)-3-Methyl-4-phenyl-3-buten-2-one | Benzaldehyde, 2-Butanone | Acid catalyst (e.g., H₂SO₄) | Acid-catalyzed Aldol Condensation |

Future Research Directions and Challenges in 3z 4 Phenyl 3 Buten 2 Ol Chemistry

Development of Environmentally Benign and Sustainable Synthetic Pathways

The increasing emphasis on green chemistry principles in modern organic synthesis necessitates the development of eco-friendly methods for producing (3Z)-4-phenyl-3-buten-2-ol. Traditional synthetic routes often rely on stoichiometric reagents and harsh reaction conditions, which are undesirable from an environmental and economic standpoint.

Future research will likely focus on several key areas to establish more sustainable pathways:

Biocatalysis: The use of enzymes, such as alcohol dehydrogenases (ADHs) and ene-reductases (ERs), offers a highly selective and environmentally friendly approach. polimi.it Multi-enzyme cascade reactions, where the stereoselective reduction of a precursor like (E)-3-methyl-4-phenylbut-3-en-2-one can be achieved in a one-pot process, are particularly promising. polimi.it This approach minimizes waste by avoiding the isolation of intermediates.

Aqueous Media Synthesis: Conducting reactions in water or aqueous-ethanolic mixtures is a significant step towards greener synthesis. While the synthesis of related α,β-unsaturated ketones has been demonstrated in aqueous media, further research is needed to adapt these conditions for the stereoselective reduction to this compound.

Catalytic Transfer Hydrogenation: Moving away from traditional reducing agents that generate stoichiometric waste is crucial. Catalytic transfer hydrogenation, using benign hydrogen donors like isopropanol (B130326) or formic acid, presents a cleaner alternative. The development of efficient and recyclable catalysts for this transformation is an active area of research.

Atom-Economic Reactions: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core tenet of green chemistry. Nickel-catalyzed direct coupling of alkynes and methanol (B129727) to form allylic alcohols represents a highly atom- and redox-economic strategy that could be explored for the synthesis of this compound and its derivatives. nih.gov

| Synthetic Strategy | Key Advantages | Research Challenges |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced environmental impact. polimi.it | Enzyme stability, substrate scope, and cost-effectiveness for large-scale production. |

| Aqueous Media | Environmentally friendly solvent, potential for simplified workup procedures. | Substrate solubility, controlling selectivity, and catalyst stability in water. |

| Catalytic Transfer Hydrogenation | Avoidance of hazardous reducing agents, use of safe hydrogen donors. | Development of highly active and selective catalysts, catalyst separation and recycling. |

| Atom-Economic Reactions | Maximizes resource efficiency, minimizes waste generation. nih.gov | Catalyst design for high regioselectivity and stereoselectivity with unsymmetrical starting materials. nih.gov |

Exploration of Novel Catalytic Transformations for Enhanced Selectivity

Achieving high levels of chemo-, regio-, and stereoselectivity is a central challenge in the synthesis and subsequent transformation of this compound. Future research will focus on the design and application of novel catalytic systems to precisely control reaction outcomes.

Key areas for exploration include:

Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of the precursor, 4-phenyl-3-buten-2-one (B7806413), is a direct route to chiral 4-phenyl-3-buten-2-ol (B3023580). The development of new chiral catalysts, potentially based on ruthenium or iridium complexes, could provide access to the (Z)-isomer with high enantiomeric excess.

Enantioselective Organocatalysis: Organocatalysis has emerged as a powerful tool for asymmetric synthesis. pnas.org The application of chiral organocatalysts in reactions such as enantioselective epoxidation followed by a Wharton-type rearrangement could offer a metal-free pathway to optically active this compound. pnas.org

Directed Catalysis: The hydroxyl group of the allylic alcohol can be used to direct the stereochemical outcome of subsequent reactions. Research into catalysts that can coordinate to the alcohol functionality to guide the delivery of reagents to a specific face of the molecule will be crucial for stereocontrolled transformations.

Zeolite-Catalyzed Reactions: Zeolites and other mesoporous materials can offer shape selectivity and enhanced catalytic activity. researchgate.net Exploring their use in nucleophilic substitution reactions of this compound could lead to highly selective and efficient processes for creating new C-N, C-O, or C-C bonds. researchgate.net

| Catalytic Approach | Potential for Enhanced Selectivity | Future Research Focus |

| Asymmetric Hydrogenation | Direct access to enantiomerically enriched this compound from its corresponding ketone. | Design of novel chiral ligands and metal complexes for high cis-selectivity and enantioselectivity. |

| Enantioselective Organocatalysis | Metal-free synthesis of optically active allylic alcohols. pnas.org | Development of one-pot reaction sequences and broadening the substrate scope. pnas.org |

| Directed Catalysis | Control of stereochemistry in subsequent functionalization reactions. | Understanding catalyst-substrate interactions to improve diastereoselectivity. |

| Zeolite-Catalyzed Reactions | Shape-selective transformations and improved product yields. researchgate.net | Synthesis of tailored zeolites and exploration of their application in a wider range of reactions. |

Application in the Synthesis of Complex Organic Molecules

Allylic alcohols are highly valuable building blocks in organic synthesis due to the versatile reactivity of both the hydroxyl group and the adjacent double bond. pnas.org this compound, with its specific stereochemistry, is a promising precursor for the synthesis of a variety of complex and biologically active molecules.

Future research in this area will likely target:

Natural Product Synthesis: The structural motif present in this compound is found in numerous natural products. Its use as a chiral starting material could significantly streamline the synthesis of these complex targets.

Pharmaceutical Intermediates: The development of novel synthetic methodologies utilizing this compound could lead to more efficient routes for producing active pharmaceutical ingredients (APIs). For instance, its derivatives could be explored as key intermediates for new therapeutic agents.

Asymmetric Cycloaddition Reactions: The double bond in this compound can participate in various cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions. The existing stereocenter can influence the facial selectivity of these reactions, allowing for the construction of complex cyclic systems with a high degree of stereocontrol.

Tandem and Cascade Reactions: Designing novel cascade reactions that utilize the dual functionality of this compound can lead to the rapid assembly of complex molecular scaffolds from a relatively simple starting material. This approach is highly efficient as it minimizes the number of synthetic steps and purification procedures.

| Application Area | Potential Contribution of this compound | Research Direction |

| Natural Product Synthesis | Provides a chiral building block with defined stereochemistry. | Identification of natural product targets containing the 4-phenyl-3-buten-2-ol substructure and development of synthetic routes. |

| Pharmaceutical Intermediates | Serves as a versatile starting material for the synthesis of novel drug candidates. | Exploration of its reactivity to generate libraries of compounds for biological screening. |

| Asymmetric Cycloadditions | Acts as a dienophile or dipolarophile where the existing stereocenter can direct the stereochemical outcome. | Investigation of its participation in various cycloaddition reactions with different reaction partners. |

| Cascade Reactions | Enables the rapid construction of complex molecules in a single synthetic operation. | Design of novel catalytic systems that can trigger and control cascade sequences starting from this compound. |

Q & A

Q. What are the established protocols for synthesizing (3Z)-4-Phenyl-3-buten-2-ol with stereochemical control?

- Methodological Answer : The synthesis typically involves stereoselective catalytic methods. For example, asymmetric reduction of the corresponding ketone (4-Phenyl-3-buten-2-one) using chiral catalysts like BINAP-Ru complexes can yield the (3Z)-isomer. Key steps include:

- Substrate preparation : Ensure high purity of the ketone precursor.

- Catalytic conditions : Optimize solvent (e.g., ethanol), temperature (25–40°C), and hydrogen pressure (5–10 atm) to favor Z-selectivity.

- Characterization : Confirm stereochemistry via H NMR (coupling constants for allylic protons) and polarimetry. Cross-validate with computational methods (DFT) to assign configurations .

Q. How are physical-chemical properties (e.g., boiling point, solubility) of this compound determined experimentally?

- Methodological Answer :

- Boiling point : Use fractional distillation under reduced pressure (to prevent decomposition) and compare with NIST reference data (if available).

- Solubility : Perform phase-solubility studies in polar (water, ethanol) and non-polar solvents (hexane) at 25°C.

- Data validation : Cross-check experimental results against computational predictions (e.g., COSMO-RS models) and literature values from authoritative databases like NIST Chemistry WebBook .

Q. What safety guidelines govern the handling of this compound in laboratory settings?

- Methodological Answer : Refer to the RIFM Safety Assessment Framework:

- Exposure limits : Adhere to IFRA-recommended thresholds (e.g., ≤0.1% in leave-on skincare products).

- Risk mitigation : Use fume hoods, nitrile gloves, and eye protection.

- Toxicity testing : Follow OECD guidelines for acute dermal irritation and Ames tests for mutagenicity. Contradictions in data (e.g., conflicting LD values) require independent validation via in vitro assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereochemical outcomes of catalytic hydrogenation for this compound?

- Methodological Answer :

- Experimental replication : Reproduce conflicting studies under identical conditions (catalyst batch, solvent purity).

- Advanced characterization : Use single-crystal X-ray diffraction (SC-XRD) to unambiguously assign stereochemistry. For example, SC-XRD data for similar compounds (e.g., CCDC 1850211/1850212) show distinct bond angles for Z/E isomers .

- Catalyst analysis : Perform XPS or TEM to detect trace impurities (e.g., Pd leaching) that may alter selectivity.

Q. What methodologies optimize enzymatic hydroxylation routes for this compound derivatives?

- Methodological Answer :

- Enzyme selection : Screen cytochrome P450 variants or engineered peroxidases for regioselectivity.

- Reaction optimization : Adjust pH (6.5–7.5), cofactor (NADPH) concentration, and substrate-to-enzyme ratio.

- Kinetic analysis : Use stopped-flow spectroscopy to monitor intermediate formation. Compare efficiency against chemical catalysts (e.g., MnO) .

Q. How do computational methods (DFT, MD simulations) improve the design of this compound-based fragrance formulations?

- Methodological Answer :

- Binding affinity studies : Simulate interactions with olfactory receptors (e.g., OR51E2) using molecular docking (AutoDock Vina).

- Stability modeling : Predict volatility and shelf-life via molecular dynamics (MD) simulations in ethanol/water matrices.

- Data integration : Validate computational results with GC-MS headspace analysis and sensory panel feedback .

Contradiction Analysis & Experimental Design

Q. How should researchers address discrepancies in reported NMR shifts for this compound across studies?

- Methodological Answer :

- Standardization : Calibrate instruments using TMS or deuterated solvent locks.

- Parametric documentation : Report solvent (CDCl vs. DMSO-d), temperature, and concentration.

- Collaborative validation : Share raw FID data via platforms like NMReDATA for independent reprocessing .

Q. What experimental frameworks are recommended for comparative studies of Z/E isomer stability under varying conditions?

- Methodological Answer :

- Accelerated stability testing : Expose isomers to UV light, heat (40–80°C), and humidity (40–80% RH) for 4–12 weeks.

- Analytical workflow : Monitor degradation via HPLC-MS and quantify isomer ratios. Use Arrhenius plots to extrapolate shelf-life.

- Control variables : Include antioxidants (BHT) and light-blocking additives to isolate degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.